(E)-N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide
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Overview
Description
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is an organic compound that features a benzylidene group linked to a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers or esters
Scientific Research Applications
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
The mechanism of action of (E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzylidene derivatives: These compounds share a similar benzylidene structure but may have different substituents, leading to varied properties and applications.
4-Nitrobenzohydrazide derivatives: These compounds have the same hydrazide moiety but different aromatic substituents.
Uniqueness
(E)-N’-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C14H10N4O6 |
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Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8- |
InChI Key |
XAWKXFKDEYZNHQ-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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